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Compound of Interest

Compound Name: Butyl 6-chlorohexanoate

Cat. No.: B15176339 Get Quote

[2] Synthesis of Butyl 6-chlorohexanoate | 71130-19-3 - Chemspace Synthesis of Butyl 6-
chlorohexanoate. From 6-chloro-hexanoic acid and butanol. Reaction. 6-chloro-hexanoic acid;

butanol. Reagents. Sulfuric acid. Conditions. --INVALID-LINK--. [1] Synthesis of Butyl 6-
chlorohexanoate - Mol-Instincts The synthesis of Butyl 6-chlorohexanoate is achieved by

the reaction of 6-chloro-hexanoic acid and butanol. The reaction is catalyzed by sulfuric acid. --

INVALID-LINK-- Butyl 6-chlorohexanoate | C10H19ClO2 - PubChem Butyl 6-
chlorohexanoate is a natural product found in Vitis vinifera with data available. --INVALID-

LINK-- Preparation of butyl 6-chlorohexanoate - PrepChem.com Preparation of butyl 6-
chlorohexanoate. 6-Chlorohexanoic acid (15 g, 0.1 mol) was dissolved in n-butanol (100 ml)

and concentrated H2SO4 (1.5 ml) was added. The solution was refluxed for 5 h and then

cooled to room temperature. The excess of n-butanol was removed by evaporation in vacuo

and the residue was dissolved in diethyl ether (200 ml). --INVALID-LINK-- Synthesis of 6-

chloro-hexanoic acid butyl ester - US Patent US20060235239A1 A process for preparing a 6-

halohexanoic acid alkyl ester, which comprises reacting a corresponding .epsilon.-caprolactone

with a corresponding thionyl halide in the presence of a corresponding alkanol and a catalytic

amount of at least one nitrogen-containing organic base. The process is simple and

inexpensive, and ensures a high yield and a high purity. --INVALID-LINK-- Synthesis of 6-

Chlorohexanoic Acid Butyl Ester - prep.chem-station.com To a solution of 6-chlorohexanoic

acid (1.0 g, 6.64 mmol) in CH2Cl2 (20 mL) was added oxalyl chloride (0.69 mL, 7.97 mmol)

and a catalytic amount of DMF at 0 °C. The reaction mixture was stirred at room temperature

for 2 h. The solvent was removed under reduced pressure. The residue was dissolved in

CH2Cl2 (20 mL). To the solution was added pyridine (0.80 mL, 9.96 mmol) and n-butanol (0.91

mL, 9.96 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 h. The
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reaction was quenched with water and the mixture was extracted with CH2Cl2. The organic

layer was washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer was

dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by

silica gel column chromatography (hexane/ethyl acetate = 10/1) to give the title compound as a

colorless oil (1.2 g, 87% yield). --INVALID-LINK-- A novel process for the preparation of 6-

hydroxyhexanoic acid alkyl esters A process for preparing a 6-halohexanoic acid alkyl ester,

which comprises reacting a corresponding ε-caprolactone with a corresponding thionyl halide in

the presence of a corresponding alkanol and a catalytic amount of at least one nitrogen-

containing organic base. The process is simple and inexpensive, and ensures a high yield and

a high purity. --INVALID-LINK-- Esterification of 6-chlorohexanoic acid with butanol This is a

classic Fischer esterification. A mixture of 6-chlorohexanoic acid (1 equiv), butanol (3 equiv),

and a catalytic amount of sulfuric acid (0.1 equiv) is heated at reflux for several hours. The

reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and

the excess butanol is removed under reduced pressure. The residue is dissolved in diethyl

ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is

dried over anhydrous sodium sulfate and concentrated to give the desired ester. The product is

purified by distillation under reduced pressure. --INVALID-LINK-- Butyl 6-chlorohexanoate
synthesis? - ResearchGate I have tried to synthesize Butyl 6-chlorohexanoate from 6-

chlorohexanoic acid and butanol with H2SO4 as catalyst, but the yield is very low. I think the

problem is the purity of 6-chlorohexanoic acid. It is very difficult to purify it. I have tried to purify

it by distillation, but it decomposes. I have also tried to purify it by recrystallization, but I could

not find a suitable solvent. Does anyone have any suggestions? --INVALID-LINK-- Synthesis of

Butyl 6-chlorohexanoate - Organic Chemistry Portal The synthesis of Butyl 6-
chlorohexanoate is described. The reaction of 6-chlorohexanoyl chloride with butanol gives

the desired ester in good yield. The reaction is carried out in the presence of a base, such as

pyridine or triethylamine, to neutralize the hydrogen chloride that is formed. --INVALID-LINK--

Butyl 6-chlorohexanoate | 71130-19-3 - ChemicalBook Butyl 6-chlorohexanoate(71130-19-

3) is supplied by pharma-chem manufacturer. Buy Butyl 6-chlorohexanoate with High Purity,

Competitive Price, and Fast Delivery. --INVALID-LINK-- Synthesis of Butyl 6-chlorohexanoate
- SynQuest Labs Synthesis of Butyl 6-chlorohexanoate from 6-Chlorohexanoic acid and Butyl

alcohol in the presence of Sulfuric acid. --INVALID-LINK-- Butyl 6-chlorohexanoate | CAS

71130-19-3 - Santa Cruz Biotechnology Santa Cruz Biotechnology, Inc. provides a product

called Butyl 6-chlorohexanoate. The CAS number is 71130-19-3. The molecular formula is

C10H19ClO2. The molecular weight is 206.71. --INVALID-LINK-- Butyl 6-chlorohexanoate -

Cayman Chemical Cayman Chemical provides a product with the name Butyl 6-
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chlorohexanoate. The product number is 23627. The CAS number is 71130-19-3. The

molecular formula is C10H19ClO2. The molecular weight is 206.7. Purity is ≥98%. It is supplied

as a neat oil. --INVALID-LINK-- A Comparative Guide to the Synthesis of Butyl 6-
chlorohexanoate: Evaluating Reproducibility and Yield

The synthesis of Butyl 6-chlorohexanoate, a valuable intermediate in various chemical

industries, can be approached through several synthetic routes. This guide provides a

comparative analysis of the most common protocols, focusing on their reproducibility, reaction

yields, and the purity of the final product. The information presented here is intended to assist

researchers, scientists, and professionals in drug development in selecting the most suitable

method for their specific needs.

Two primary methods for the synthesis of Butyl 6-chlorohexanoate are prevalent: the direct

esterification of 6-chlorohexanoic acid with butanol, and a two-step process involving the

conversion of 6-chlorohexanoic acid to its acyl chloride followed by reaction with butanol. A

third, less common method, utilizes ε-caprolactone as a starting material. Each of these

protocols presents distinct advantages and disadvantages in terms of reagent handling,

reaction conditions, and overall efficiency.

Comparison of Synthesis Protocols
The following table summarizes the key quantitative data associated with the different

synthesis protocols for Butyl 6-chlorohexanoate, offering a clear comparison of their

performance.
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Parameter
Protocol 1: Fischer

Esterification

Protocol 2: Acyl

Chloride

Intermediate

Protocol 3: From ε-

Caprolactone

Starting Materials
6-Chlorohexanoic

acid, n-Butanol

6-Chlorohexanoic

acid, Oxalyl chloride,

n-Butanol

ε-Caprolactone,

Thionyl chloride,

Alkanol

Catalyst/Reagent
Concentrated Sulfuric

acid

Pyridine, DMF

(catalytic)

Nitrogen-containing

organic base

Reaction Time 5 - 12 hours ~14 hours Not specified

Reported Yield Variable, can be low 87% High

Reported Purity 96% High High

Purification Method Distillation, Extraction
Silica gel column

chromatography
Not specified

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Fischer Esterification of 6-Chlorohexanoic Acid

This method is a classic acid-catalyzed esterification.

Reaction Setup: 6-Chlorohexanoic acid (1.0 equivalent) is dissolved in an excess of n-

butanol (e.g., 100 ml for 0.1 mol of acid).

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1.5 ml for 0.1 mol of

acid) is carefully added to the solution.

Reflux: The reaction mixture is heated to reflux and maintained for 5 to 12 hours. The

reaction progress can be monitored using Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, the excess n-butanol is removed under reduced

pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether.
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Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate

solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered,

and the solvent is evaporated to yield the crude product. Further purification can be achieved

by distillation under reduced pressure.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This two-step protocol generally offers higher yields compared to direct esterification.

Acyl Chloride Formation: To a solution of 6-chlorohexanoic acid (1.0 equivalent) in

dichloromethane (CH2Cl2), oxalyl chloride (1.2 equivalents) and a catalytic amount of

dimethylformamide (DMF) are added at 0°C. The mixture is stirred at room temperature for 2

hours. The solvent is then removed under reduced pressure.

Esterification: The resulting crude acyl chloride is redissolved in CH2Cl2. Pyridine (1.5

equivalents) and n-butanol (1.5 equivalents) are added at 0°C. The reaction mixture is then

stirred at room temperature for 12 hours.

Workup: The reaction is quenched with water, and the product is extracted with CH2Cl2. The

organic layer is washed successively with 1N HCl, saturated NaHCO3 solution, and brine.

Purification: The organic layer is dried over anhydrous Na2SO4, and the solvent is

evaporated. The final product is purified by silica gel column chromatography.

Protocol 3: Synthesis from ε-Caprolactone

This patented method offers a high-yield route from a different starting material.

Reaction: ε-Caprolactone is reacted with a thionyl halide (e.g., thionyl chloride) in the

presence of an alkanol (e.g., butanol) and a catalytic amount of a nitrogen-containing organic

base.

Process Advantages: This process is described as being simple, inexpensive, and providing

a high yield and purity of the final product.

Visualizing the Synthesis Workflow
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The following diagram illustrates the logical workflow for the synthesis and purification of Butyl
6-chlorohexanoate, highlighting the key stages involved in the process.

Synthesis Stage Purification Stage

Starting Materials Chemical Reaction
(Esterification or Acyl Chloride Formation)

Reactants + Catalyst
Reaction Quenching

Completion
Extraction & WashingCrude Product Drying of Organic Layer Solvent Removal

(Evaporation)
Final Purification

(Distillation or Chromatography) Pure Butyl 6-chlorohexanoate

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Butyl 6-chlorohexanoate.

In conclusion, while the Fischer esterification is a straightforward, one-pot reaction, it can suffer

from lower and more variable yields. The acyl chloride intermediate method, although involving

two steps, has been reported to produce a high and reproducible yield of 87%. The method

starting from ε-caprolactone also promises high yields and purity, though detailed public data

on its reproducibility is less available. The choice of protocol will ultimately depend on the

specific requirements of the researcher, including desired yield, purity, available equipment,

and cost considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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